molecular formula C6H7NOS B3043712 5-(Methylsulfanyl)pyridin-3-OL CAS No. 910649-52-4

5-(Methylsulfanyl)pyridin-3-OL

Cat. No.: B3043712
CAS No.: 910649-52-4
M. Wt: 141.19 g/mol
InChI Key: PXMCWDFORQZWQX-UHFFFAOYSA-N
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Description

Evolution of Pyridine (B92270) Chemistry in Synthetic Methodologies

The history of pyridine chemistry dates back to the 19th century. rsc.orgwikipedia.org Early methods for pyridine synthesis were often inefficient. acs.org A significant advancement came in 1924 with the Chichibabin pyridine synthesis, which provided a more accessible route to these heterocycles. wikipedia.org Over the years, numerous synthetic methods have been developed, including the Hantzsch pyridine synthesis and various multi-component reactions, allowing for the creation of a wide array of substituted pyridines. rsc.orgresearchgate.net The introduction of sulfur atoms into the pyridine framework represents a further evolution, enabling the exploration of novel chemical space. mdpi.com

Significance of Sulfur-Containing Heterocycles in Chemical Research

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry and drug discovery. ingentaconnect.comtandfonline.comnih.gov The presence of sulfur can influence a molecule's pharmacological profile, including its metabolic stability and binding affinity to biological targets. rsc.orgtandfonline.com Thioethers, in particular, are prevalent in many natural and synthetic compounds and are increasingly being explored as versatile functional groups in organic synthesis. tandfonline.combohrium.com The development of new methods for creating carbon-sulfur bonds, including the use of elemental sulfur, has further fueled research in this area. researchgate.netsioc-journal.cn

Overview of 5-(Methylsulfanyl)pyridin-3-ol's Structural Uniqueness and Potential as a Research Subject

This compound is a unique molecule that combines the structural features of a pyridine ring, a hydroxyl group, and a methylsulfanyl (thioether) group. This combination of functional groups suggests its potential as a valuable building block in the synthesis of more complex molecules. evitachem.com The interplay between the electron-donating hydroxyl group and the sulfur-containing substituent on the aromatic pyridine ring can lead to interesting reactivity and potential biological activity.

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below.

PropertyValue
CAS Number 910649-52-4 apolloscientific.co.uk
Molecular Formula C7H9NOS nih.gov
Molecular Weight 155.22 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES CSCC1=CC(=CN=C1)O nih.gov
InChI InChI=1S/C7H9NOS/c1-10-5-6-2-7(9)4-8-3-6/h2-4,9H,5H2,1H3 nih.gov
Topological Polar Surface Area 58.4 Ų guidechem.com
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.govguidechem.com

Research Findings and Potential Applications

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in various compounds with interesting biological activities. For instance, pyridine derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial and antiviral activities. mdpi.com The thioether group is also a key feature in many pharmacologically active molecules. tandfonline.com

The synthesis of related pyridine thioethers has been explored through various methods, including the use of xanthates as thiol surrogates to avoid the use of foul-smelling thiols. mdpi.com The functionalization of pyridine rings with sulfur-containing groups is an active area of research, with potential applications in the development of new pharmaceuticals and materials. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfanylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMCWDFORQZWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CC(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methylsulfanyl Pyridin 3 Ol

Development and Optimization of Novel Synthetic Routes

The synthesis of substituted pyridines like 5-(Methylsulfanyl)pyridin-3-OL is a focal point of organic synthesis due to the prevalence of the pyridine (B92270) scaffold in pharmaceuticals and functional materials. beilstein-journals.orgnih.gov The development of new synthetic routes is driven by the need for precise control over the substitution pattern on the pyridine ring.

Regioselective Functionalization Approaches

Achieving the desired 3,5-substitution pattern on the pyridine ring is a significant chemical challenge due to the inherent electronic properties of the heterocycle. acs.org Researchers have developed various strategies to control the regioselectivity of functionalization reactions.

One effective strategy involves the use of pre-functionalized pyridine building blocks. For instance, the synthesis of 2,3,5-trisubstituted pyridines has been accomplished using 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine as a versatile intermediate. nih.govfigshare.com This approach allows for sequential and site-selective introduction of different functional groups. A general challenge in pyridine chemistry is controlling functionalization, as direct C-H functionalization can often lead to mixtures of isomers. nih.gov

Another approach is directed ortho-lithiation, where a directing group on the pyridine ring guides a strong base to deprotonate a specific adjacent position, which then reacts with an electrophile. For example, the functionalization of 2-chloroisonicotinic acid at the 5-position has been achieved using lithium tetramethylpiperidine (B8510282) (LiTMP). mdpi.com While highly effective, this method often requires cryogenic temperatures and highly reactive organolithium reagents.

The table below summarizes examples of regioselective functionalization strategies applicable to pyridine synthesis.

Starting MaterialReagents/ConditionsPosition FunctionalizedProduct TypeReference
2-Chloroisonicotinic acid1. n-BuLi, TMP, THF, -78 °C to -30 °C; 2. Electrophile (e.g., PhCHO)C-52-Chloro-5-substituted-pyridine-4-carboxylic acid mdpi.com
Substituted PyridinesAgNO₃, (NH₄)₂S₂O₈, Carboxylic Acid, DCE:H₂O, 50 °CC-4C-4 Alkylated Pyridines nih.gov
2,5-Substituted Pyridinesi-PrMgCl, THF, -40 °CC-42,4,5-Trisubstituted Pyridines mdpi.com

Catalytic Protocols for C-S Bond Formation

The formation of the C-S bond to introduce the methylsulfanyl group is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation. researchgate.net

Palladium-catalyzed reactions, in particular, have been widely used for C-S bond formation. These reactions typically couple an aryl halide (or triflate) with a thiol or thiolate salt. researchgate.net For the synthesis of the target molecule, this would likely involve the reaction of a 5-halo-pyridin-3-ol derivative with methanethiol (B179389) or sodium thiomethoxide.

Recent advancements have also explored photoredox catalysis for C-S bond formation under milder conditions. beilstein-journals.orgsioc-journal.cn For example, iridium-based photocatalysts can facilitate the coupling of aryl halides with thiols. beilstein-journals.org Another photocatalytic approach involves the reaction of aryl diazonium salts with sulfur sources. These visible-light-mediated methods are gaining attention as they often offer higher reactivity and are considered greener alternatives to traditional transition-metal catalysis. sioc-journal.cn

The table below outlines different catalytic systems for C-S bond formation.

Catalyst SystemReactantsReaction TypeKey AdvantageReference
Palladium complexes (e.g., APhos Pd G3)Aryl halide, Thiol/ThiolateCross-couplingHigh efficiency, broad substrate scope mdpi.comresearchgate.net
Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)Aryl halide, ThiolPhotoredox catalysisMild reaction conditions beilstein-journals.org
Copper catalystsAryl halide, ThiolCross-couplingLower cost compared to palladium rsc.org
Metal-free systemsAryl diazonium salt, Sulfur sourcePhotoredox catalysisAvoids transition metal contamination beilstein-journals.org

Strategies for Hydroxyl Group Introduction and Protection

Introducing a hydroxyl group at the C-3 position of the pyridine ring can be challenging. Direct oxidation of the C-H bond is difficult due to the high oxidation potential of the pyridine ring. acs.org

A modern and efficient method involves the photochemical valence isomerization of pyridine N-oxides. acs.org In this process, the corresponding pyridine N-oxide is irradiated with UV light, leading to the formation of an oxaziridine (B8769555) intermediate, which then rearranges to ultimately yield the C3-hydroxylated pyridine. This method offers high regioselectivity for the C-3 position. acs.org

In multi-step syntheses, the hydroxyl group often needs to be protected to prevent it from interfering with subsequent reactions. Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., TBDMS), ethers (e.g., MOM), or esters. The choice of protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal to regenerate the hydroxyl group at the end of the synthesis. The presence of a hydroxyl group can also influence the reactivity of other functional groups on the ring through electronic effects. researchgate.net

Exploration of Sustainable and Green Chemistry Synthesis Pathways

In line with the growing emphasis on environmentally friendly chemical processes, research has focused on developing sustainable methods for synthesizing pyridine derivatives.

Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net Several methodologies for the synthesis of pyridine derivatives have been adapted to run under solvent-free conditions, often with microwave irradiation to accelerate the reaction. rsc.orgresearchgate.net

For example, multicomponent reactions, such as the Hantzsch pyridine synthesis, can be performed solvent-free using solid acid catalysts. conicet.gov.ar These reactions assemble the pyridine ring from simple, readily available starting materials in a single step. One study demonstrated the synthesis of functionalized pyridines with yields of 60-99% under solvent-free conditions at 80 °C using a Wells-Dawson heteropolyacid as the catalyst. conicet.gov.ar Similarly, ZSM-5 and Montmorillonite K10 clay have been employed as efficient heterogeneous catalysts for the solvent-free synthesis of triarylpyridines. tandfonline.comscirp.org

Catalyst Recycling and Reusability

The ability to recover and reuse a catalyst is a key principle of green chemistry, significantly improving the economic and environmental viability of a synthetic process. Heterogeneous catalysts are particularly advantageous in this regard as they can be easily separated from the reaction mixture by filtration.

Several studies on pyridine synthesis highlight the use of recyclable catalysts.

Montmorillonite K10 clay was used as a solid acid catalyst for the synthesis of 2,4,6-trisubstituted pyridines and was efficiently recycled for three cycles without a significant loss in product yield. scirp.org

ZSM-5 , a zeolite catalyst, was also shown to be recoverable and reusable for the synthesis of triarylpyridines. tandfonline.com

Magnetic nanoparticles have emerged as highly effective catalyst supports because they can be easily removed from the reaction medium using an external magnet. orgchemres.orgrsc.org Cobalt-decorated magnetic hydrotalcite nanoparticles, for instance, were used for the synthesis of 2,4,6-triaryl pyridines and were successfully reused for up to five successive runs with minimal loss of catalytic activity. orgchemres.org

A Copper(II) Metal-Organic Framework (MOF) served as a recyclable heterogeneous catalyst for pyridine synthesis, maintaining high activity for three cycles. acs.org

The table below provides data on catalyst reusability in relevant pyridine syntheses.

Chemical Reactivity and Transformation Studies of 5 Methylsulfanyl Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orggcwgandhinagar.comslideshare.net This effect deactivates the ring, making reactions like halogenation, nitration, and Friedel-Crafts alkylation/acylation more challenging. wikipedia.orggcwgandhinagar.com However, the presence of the strongly activating hydroxyl group at the 3-position and the methylsulfanyl group at the 5-position significantly influences the regioselectivity and feasibility of these reactions. Electrophilic attack is generally directed to the 3-position in pyridines. wikipedia.orgslideshare.netquora.com

Direct halogenation of pyridine is often difficult, but can be achieved under specific conditions. chemicalbook.com For substituted pyridines like 5-(methylsulfanyl)pyridin-3-ol, the activating hydroxyl group would be expected to facilitate halogenation. In analogous systems, such as 3-hydroxypyridine (B118123), halogenation is possible. For instance, the bromination of certain pyridine derivatives can be influenced by the existing substituents. The hydroxyl group's directing effect would likely favor substitution at the positions ortho and para to it, namely the 2, 4, and 6 positions. Given the existing substituents, electrophilic attack would most likely occur at the 2, 4, or 6 positions.

Table 1: Hypothetical Halogenation Reactions of this compound This table is based on the reactivity of analogous pyridine compounds and represents potential, unconfirmed reaction pathways.

Position of HalogenationReagentPotential Product
2-positionN-Bromosuccinimide (NBS)2-Bromo-5-(methylsulfanyl)pyridin-3-ol
4-positionBromine (Br₂)4-Bromo-5-(methylsulfanyl)pyridin-3-ol
6-positionN-Chlorosuccinimide (NCS)6-Chloro-5-(methylsulfanyl)pyridin-3-ol

Nitration of the pyridine ring is a sluggish reaction that typically requires harsh conditions. wikipedia.orgquora.com The use of a nitrating mixture (HNO₃/H₂SO₄) often leads to the protonation of the pyridine nitrogen, further deactivating the ring. gcwgandhinagar.com However, the activating substituents on this compound may allow for nitration under milder conditions. The nitro group would likely be directed to the 2, 4, or 6 positions. Sulfonation of pyridine is also challenging, but can occur under forcing conditions.

Friedel-Crafts reactions generally fail with pyridine because the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to a highly deactivated ring. wikipedia.orggcwgandhinagar.com This complexation prevents the desired substitution on the carbon atoms of the ring.

Nitration and Sulfonation Reactions

Nucleophilic Reactivity of the Hydroxyl and Pyridine Nitrogen Centers

The hydroxyl group and the pyridine nitrogen are both nucleophilic centers that can participate in a variety of reactions.

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation. Research on related 3-hydroxypyridine derivatives has shown that these reactions proceed efficiently. For instance, 3-hydroxypyridine can be O-alkylated in the presence of a base. conicet.gov.ar Similarly, O-acylation can be achieved using acylating agents. Studies on 3-hydroxythiophene, a related heterocyclic system, have demonstrated that O-alkylation and O-acylation can be achieved with high regioselectivity by first forming the enolate with a base. researchgate.net

Table 2: Representative O-Alkylation and O-Acylation Reactions based on Analogous Compounds

Starting Material AnalogueReagentReaction TypeProduct Analogue
3-HydroxypyridineHaloalkane, KOH, DMSOO-Alkylation3-(Alkoxy)pyridine
3-Hydroxypyridine DerivativeEthyl acetate, LipaseO-Acylation3-(Acetoxy)pyridine Derivative conicet.gov.ar

The nitrogen atom of the pyridine ring is basic and nucleophilic, readily reacting with alkyl halides to form quaternary pyridinium (B92312) salts. gcwgandhinagar.comrsc.org This quaternization reaction is a general feature of pyridines. srce.hr The electronic properties of the substituents on the pyridine ring can influence the rate of quaternization. Electron-donating groups generally enhance the nucleophilicity of the nitrogen, facilitating the reaction. The formation of pyridinium salts from various pyridine derivatives has been extensively studied, highlighting the versatility of this transformation. srce.hrmdpi.com

Table 3: General Quaternization Reaction of Pyridine Derivatives

Pyridine DerivativeAlkylating AgentProduct Type
PyridineMethyl IodideN-Methylpyridinium Iodide
Substituted PyridineBenzyl BromideN-Benzylpyridinium Bromide

O-Alkylation and O-Acylation Reactions

Reactions Involving the Methylsulfanyl Group

The methylsulfanyl group is a key site for the chemical modification of this compound, allowing for a range of transformations that alter its electronic and steric properties.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylsulfanyl group of this compound can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. These reactions are significant as the resulting sulfoxides and sulfones are important structural motifs in many biologically active compounds. acsgcipr.org The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄) can be employed. mdpi.comevitachem.comjchemrev.com For instance, treatment of a related methylthio-substituted pyridine with m-CPBA can yield the corresponding sulfonyl derivative. mdpi.com The use of H₂O₂ in the presence of a suitable catalyst, such as tantalum carbide or niobium carbide, allows for the selective formation of either the sulfoxide or the sulfone, respectively. organic-chemistry.org Similarly, a silica-based tungstate (B81510) interphase catalyst with H₂O₂ facilitates the selective oxidation to either sulfoxides or sulfones at room temperature. organic-chemistry.org The chemoselectivity of sulfide (B99878) oxidation can also be controlled by the reaction temperature and the use of O₂/air as the terminal oxidant. organic-chemistry.org

The synthesis of sulfoxides requires careful control to prevent over-oxidation to the sulfone. acsgcipr.org This can be achieved by precise stoichiometry of the oxidizing agent and careful monitoring of the reaction. acsgcipr.org For example, the use of a chromic acid-pyridine combination has been shown to be effective for the chemoselective and controlled oxidation of sulfides to sulfoxides. jchemrev.com

Table 1: Oxidation Reactions of Methylsulfanyl Pyridines

Starting Material Reagent Product Reference
2-(ethylthio)-3-iodopyridine m-CPBA 2-(ethylsulfonyl)-3-iodopyridine mdpi.com
Aryl and alkyl sulfides H₂O₂, Tantalum carbide (catalyst) Aryl and alkyl sulfoxides organic-chemistry.org
Aryl and alkyl sulfides H₂O₂, Niobium carbide (catalyst) Aryl and alkyl sulfones organic-chemistry.org
Aryl and alkyl sulfides H₂O₂, Silica-based tungstate catalyst Aryl and alkyl sulfoxides/sulfones organic-chemistry.org
Sulfides Chromic acid-pyridine Sulfoxides jchemrev.com
3-(4-methylthiophenyl)-5-(trifluoromethyl)(2-pyridyl) phenyl ketone OXONE® 3-(4-methylsulfonylphenyl)-5-(trifluoromethyl)(2-pyridyl) phenyl ketone acs.org

Thioether Cleavage and Desulfurization Strategies

The cleavage of the carbon-sulfur bond in the methylsulfanyl group of pyridine derivatives can be achieved through various methods, leading to the formation of thiols or desulfurized products. An electrochemical method has been reported for the regioselective cleavage of C(sp³)–S bonds of alkyl aryl thioethers under mild conditions. rsc.org This approach allows for the simultaneous utilization of both carbon and sulfur fragments, enhancing atom economy. rsc.org

Another strategy involves the use of N-chlorosuccinimide (NCS) to mediate the C(sp³)–S bond cleavage of thioethers, which can selectively lead to aryl aldehydes or dithioacetals depending on the solvent. mdpi.com In some cases, metal-mediated methods using reagents like mercury(II) or thallium(III) can be employed for thioether cleavage. thieme-connect.de

Transalkylation and Thioether Exchange Reactions

Transalkylation involves the transfer of an alkyl group from one molecule to another. In the context of this compound, this could involve the transfer of the methyl group to another acceptor molecule. wikipedia.org Such reactions are often catalyzed by zeolites in the petrochemical industry for the production of aromatic compounds like p-xylene (B151628) and styrene. wikipedia.org While specific studies on the transalkylation of this compound are not prevalent, the general principles of transalkylation of aryl alkyl sulfides are known. researchgate.net

Thioether exchange reactions provide a route to synthesize different aryl sulfides without the use of odorous thiols. organic-chemistry.org A nickel-catalyzed aryl exchange reaction between 2-pyridyl sulfides and aryl electrophiles has been developed. acs.org This method utilizes a Ni/dcypt catalyst that can cleave and form aryl-S bonds, enabling the exchange between 2-pyridyl sulfides and various aryl electrophiles, including aromatic esters and aryl halides. acs.orgchemrxiv.org This strategy proceeds through a double exchange reaction on the pyridine ring. acs.org

Metal-Catalyzed Cross-Coupling Reactions at Unsubstituted Ring Positions

The unsubstituted carbon atoms on the pyridine ring of this compound offer sites for the introduction of new functional groups through metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org For pyridinol derivatives like this compound, this reaction can be used to introduce aryl or vinyl groups at the unsubstituted positions of the pyridine ring. mdpi.com The reactivity of the positions on the pyridine ring can be influenced by the electronic properties of the substituents. For instance, in halogenated pyridines, the order of reactivity for Suzuki-Miyaura coupling has been observed to be C3 > C2, C4. researchgate.net

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. acs.org The choice of ligand on the palladium catalyst can be crucial for achieving high yields and suppressing side reactions. nih.gov Greener alternatives to traditional reagents are also being explored, such as using phenolic compounds activated in situ as electrophiles. mdpi.com

Table 2: Suzuki-Miyaura Coupling of Pyridine Derivatives

Substrate Coupling Partner Catalyst/Base Product Reference
Halogenated pyridines Borated L-aspartic acid derivative Pd catalyst Coupled pyridine-aspartic acid derivative researchgate.net
Chloropyridyl compound Benzeneboronic acid Pd(PPh₃)₄ / Na₂CO₃ Phenyl-substituted pyridine acs.org
Pyridinol/quinolinol derivatives Aryl boronic acids PyBroP/Pd catalyst Arylated pyridinol/quinolinol mdpi.com

Heck and Sonogashira Coupling

The Heck reaction is a palladium-catalyzed method for coupling an unsaturated halide with an alkene to form a substituted alkene. byjus.comorganic-chemistry.org This reaction has been widely applied in the synthesis of heterocyclic compounds. researchgate.net For pyridinol derivatives, the Heck reaction can be used to introduce alkenyl groups at the unsubstituted positions. google.com The reaction is typically stereoselective, favoring the formation of the trans-isomer. byjus.com

The Sonogashira coupling, another palladium-catalyzed reaction, involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is a powerful tool for forming sp-sp² carbon-carbon bonds and has been used in the synthesis of various nitrogen-containing heterocyclic compounds, including pyridine derivatives. scirp.org The reaction is usually carried out under mild conditions with a palladium catalyst, a copper co-catalyst, and a base, which is often an amine that can also serve as the solvent. wikipedia.org Copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Buchwald-Hartwig Amination

The application of the Buchwald-Hartwig amination to this compound, or more likely a suitably activated derivative, allows for the introduction of a variety of amino groups at positions on the pyridine ring that are otherwise difficult to functionalize. Given the electronic properties of the pyridine ring, a leaving group at the 2-, 4-, or 6-position would be most susceptible to this transformation. For the purposes of this discussion, we will consider the hypothetical amination of a halogenated derivative of this compound, for instance, 2-chloro-5-(methylsulfanyl)pyridin-3-ol.

The presence of the hydroxyl and methylsulfanyl groups on the pyridine ring can influence the course of the Buchwald-Hartwig reaction. The hydroxyl group is acidic and would likely be deprotonated under the basic reaction conditions typically employed. This may necessitate protection of the hydroxyl group or careful selection of the base to avoid interference with the catalytic cycle. The methylsulfanyl group is generally well-tolerated in palladium-catalyzed couplings, though it could potentially interact with the palladium center. wikipedia.org

While specific literature detailing the Buchwald-Hartwig amination of this compound derivatives is not abundant, extensive research on the amination of functionalized pyridines provides a strong basis for predicting successful reaction conditions. nih.govnih.gov Studies on the amination of chloropyridines have demonstrated the efficacy of palladium catalysts supported by sterically hindered and electron-rich phosphine (B1218219) ligands. nih.gov

The base plays a dual role in the catalytic cycle: it facilitates the deprotonation of the amine nucleophile and the formation of the palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. chemspider.com However, for substrates bearing sensitive functional groups, milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more suitable. preprints.org The reaction is typically conducted in aprotic, anhydrous solvents like toluene, dioxane, or tetrahydrofuran (B95107) (THF) at elevated temperatures. chemrxiv.org

The following tables present hypothetical yet scientifically plausible data for the Buchwald-Hartwig amination of 2-chloro-5-(methylsulfanyl)pyridin-3-ol with various amines, illustrating the potential influence of the ligand and base on the reaction outcome.

Table 1: Effect of Ligand on the Buchwald-Hartwig Amination of 2-chloro-5-(methylsulfanyl)pyridin-3-ol with Aniline (B41778)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2.5)NaOtBuToluene1001292
2Pd₂(dba)₃ (1)RuPhos (2.5)NaOtBuToluene1001288
3Pd₂(dba)₃ (1)SPhos (2.5)NaOtBuToluene1001290
4Pd₂(dba)₃ (1)BINAP (2.5)NaOtBuToluene1002465

Reaction conditions: 2-chloro-5-(methylsulfanyl)pyridin-3-ol (1 mmol), aniline (1.2 mmol), base (1.4 mmol), solvent (5 mL).

The data in Table 1 suggests that bulky monophosphine ligands of the biarylphosphine class (XPhos, RuPhos, SPhos) are likely to be highly effective for this transformation, affording excellent yields. In contrast, a bidentate ligand like BINAP may result in lower efficacy, potentially due to slower rates of reductive elimination for this type of substrate. wikipedia.org

Table 2: Influence of Base and Amine Structure on the Amination of 2-chloro-5-(methylsulfanyl)pyridin-3-ol

EntryAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineXPhosNaOtBuDioxane1001095
2MorpholineXPhosCs₂CO₃Dioxane1102478
3BenzylamineXPhosNaOtBuDioxane1001285
4BenzylamineXPhosK₃PO₄Dioxane1102472
5n-HexylamineSPhosNaOtBuToluene1001689

Reaction conditions: 2-chloro-5-(methylsulfanyl)pyridin-3-ol (1 mmol), amine (1.2 mmol), palladium source (Pd₂(dba)₃, 1 mol%), ligand (2.5 mol%), base (1.4 mmol), solvent (5 mL).

Table 2 illustrates the versatility of the Buchwald-Hartwig amination with respect to the amine coupling partner. Both cyclic and acyclic secondary amines (morpholine) and primary aliphatic amines (n-hexylamine, benzylamine) are expected to couple efficiently. The choice of base can significantly impact the reaction, with the stronger base, NaOtBu, generally leading to higher yields and shorter reaction times compared to the milder carbonate and phosphate bases. The use of milder bases, however, could be advantageous if the substrate is sensitive to strongly basic conditions.

Advanced Spectroscopic and Structural Elucidation of 5 Methylsulfanyl Pyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For 5-(Methylsulfanyl)pyridin-3-OL, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon resonances.

Due to the absence of readily available experimental spectra in the public domain, the following analysis is based on predicted chemical shifts and established principles of NMR spectroscopy. Predicted ¹H and ¹³C NMR chemical shifts are valuable for anticipating spectral features. mdpi.comacademie-sciences.frresearchgate.netnmrdb.orgbeloit.eduyoutube.com

Predicted ¹H and ¹³C NMR Data

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.0 - 8.2-
H47.1 - 7.3-
H68.1 - 8.3-
SCH₃2.4 - 2.6-
OH9.5 - 10.5 (broad)-
C2-140 - 145
C3-150 - 155
C4-120 - 125
C5-130 - 135
C6-145 - 150
SCH₃-15 - 20

Note: These are estimated values and may vary based on the solvent and experimental conditions. pressbooks.pubcognitoedu.orgmagritek.comlibretexts.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Proton and Carbon Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY correlations are expected between the aromatic protons on the pyridine (B92270) ring. Specifically, H2 would show a correlation with H4, and H4 with H6, confirming their positions relative to each other. The methyl protons of the thioether group and the hydroxyl proton would likely not show COSY correlations with the aromatic protons. innovareacademics.inchemsrc.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). cognitoedu.org This technique would allow for the direct assignment of the carbon signals for C2, C4, and C6 based on the previously assigned proton signals for H2, H4, and H6, respectively. The methyl carbon of the thioether group would also be identified through its correlation with the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular structure. Key expected HMBC correlations for this compound include:

The methyl protons (SCH₃) showing correlations to the C5 carbon.

The H2 proton showing correlations to C4 and C6.

The H4 proton showing correlations to C2, C5, and C6.

The H6 proton showing correlations to C2 and C4. These long-range couplings confirm the connectivity of the pyridine ring and the positions of the substituents. cognitoedu.orgmagritek.cominnovareacademics.in

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. In this molecule, a NOESY experiment could reveal through-space interactions between the methyl protons of the thioether group and the H4 and H6 protons of the pyridine ring, providing conformational information. magritek.cominnovareacademics.in

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism in crystalline solids, including pyridine derivatives. nsf.gov By analyzing the chemical shifts and line shapes in ssNMR spectra, different polymorphic forms can be identified and characterized. The sensitivity of ¹³C and ¹⁵N chemical shifts to the local environment makes ssNMR particularly useful for detecting subtle changes in crystal packing and intermolecular interactions, such as hydrogen bonding, in different polymorphs of this compound. nsf.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Characteristic Vibrational Modes of Pyridine, Thioether, and Hydroxyl Groups

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups.

Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
O-H (Hydroxyl)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C=C, C=N (Pyridine Ring)Stretching1400 - 1600
C-S (Thioether)Stretching600 - 800
O-H (Hydroxyl)Bending1300 - 1400
C-H (Aromatic)Out-of-plane Bending700 - 900

Note: These are typical frequency ranges and can be influenced by the specific molecular structure and intermolecular interactions. ubc.caaip.orgacs.orgtandfonline.comdergipark.org.trnist.govresearchgate.net

Pyridine Ring: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. ubc.caacs.org

Thioether Group: The C-S stretching vibration of the methylsulfanyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Hydroxyl Group: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration, with the broadening indicative of hydrogen bonding. The O-H bending vibration would be observed in the 1300-1400 cm⁻¹ range. aip.orgtandfonline.com

Hydrogen Bonding Network Analysis

The presence of a hydroxyl group and a nitrogen atom in the pyridine ring suggests the potential for intermolecular hydrogen bonding in the solid state of this compound. This can be investigated using vibrational spectroscopy. The position and shape of the O-H stretching band in the IR spectrum are particularly sensitive to hydrogen bonding. A significant shift to lower wavenumbers and broadening of this band would provide strong evidence for the presence of a hydrogen-bonded network. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₇NOS), the calculated exact mass is 141.0248. HRMS can confirm this with high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of the methyl group: Cleavage of the S-CH₃ bond would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 15 Da.

Cleavage of the C-S bond: Fission of the bond between the pyridine ring and the sulfur atom would lead to fragments corresponding to the pyridinol moiety and the methylsulfanyl radical.

Ring fragmentation: The pyridine ring itself can undergo characteristic fragmentation, leading to smaller charged species.

The presence of sulfur would also be indicated by the characteristic isotopic pattern, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope. innovareacademics.inresearchgate.netrsc.orgnih.govscispace.comnist.govchemrxiv.orgscispace.comhmdb.ca

X-ray Crystallography for Single Crystal Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its solid-state molecular conformation, torsion angles, intermolecular interactions, and crystal packing is not available. General principles of crystal structure determination and analysis are well-established, but these have not been applied to this specific molecule in the available literature. rsc.orgxtalpi.com

Molecular Conformation and Torsion Angles

Without a crystal structure determination, the specific bond angles, bond lengths, and torsion angles that define the three-dimensional shape of this compound in the solid state remain uncharacterized.

Intermolecular Interactions and Crystal Packing

Detailed analysis of intermolecular forces, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, or π-π stacking interactions, is contingent on crystallographic data, which is currently unavailable for this compound. benthamopenarchives.com

Computational and Theoretical Investigations of 5 Methylsulfanyl Pyridin 3 Ol

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. This is achieved by finding the minimum energy conformation on the potential energy surface.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. uniroma2.it It is favored for its balance of accuracy and computational cost. nrel.gov For 5-(Methylsulfanyl)pyridin-3-OL, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry. mdpi.comscirp.org These calculations would yield key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC2-N11.34 Å
C6-N11.35 Å
C3-C41.39 Å
C4-C51.38 Å
C5-S1.77 Å
S-C(methyl)1.81 Å
C3-O1.36 Å
O-H0.97 Å
Bond AngleC6-N1-C2118.5°
N1-C2-C3121.0°
C2-C3-C4119.5°
C3-C4-C5120.0°
C4-C5-C6119.0°
C5-C6-N1122.0°
Dihedral AngleC4-C5-S-C(methyl)90.0°
C2-C3-O-H0.0°

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate geometries, though at a greater computational expense. superfri.org For this compound, these methods would serve to validate the results obtained from DFT and provide a more detailed understanding of electron correlation effects on the molecular structure.

Density Functional Theory (DFT) Studies

Electronic Structure Analysis

Beyond molecular geometry, computational methods can elucidate the electronic characteristics of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comiupac.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. scirp.org

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur and oxygen atoms and the pyridine (B92270) ring. The LUMO would likely be distributed over the pyridine ring, representing the sites susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Note: The data in this table is hypothetical and for illustrative purposes.

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution within a molecule. libretexts.orgmdpi.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. schrodinger.comsobereva.com The map is colored to show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding. taylorandfrancis.com It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. uba.ar This analysis helps in understanding hyperconjugation, charge transfer, and the nature of intramolecular interactions. mdpi.com

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Oπ(C3-C4)18.5
LP (1) Sσ(C5-C4)5.2
LP (1) Nσ*(C2-C3)4.8

Note: LP denotes a lone pair. E(2) is the stabilization energy. The data is hypothetical and illustrative.

Electrostatic Potential Surface (EPS) Mapping

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are routinely used to predict the spectroscopic properties of molecules, which is invaluable for structure verification and analysis. These predictions are typically achieved using quantum mechanical calculations, most commonly Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is accomplished using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govtandfonline.com These calculations determine the magnetic shielding tensors for each nucleus. The computed shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The resulting predicted chemical shifts help in assigning the peaks in an experimental spectrum to specific atoms in the this compound molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. After optimizing the molecule's geometry to find its lowest energy state, a frequency calculation is performed. researchgate.net This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes and their corresponding frequencies and intensities constitute the predicted IR spectrum. These theoretical spectra are crucial for identifying characteristic functional group vibrations, such as the O-H stretch, C-S stretch, and aromatic C-H and C-N vibrations in the pyridine ring. lehigh.edu

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths (intensities) provide a theoretical UV-Vis spectrum, indicating the wavelengths at which the molecule is expected to absorb light. nih.govresearchgate.net

The table below illustrates the type of data that would be generated from such spectroscopic predictions for this compound.

Spectroscopic Data Type Computational Method Predicted Parameters Purpose
¹H NMRDFT/GIAOChemical Shifts (ppm)Assigns protons to specific locations on the molecule.
¹³C NMRDFT/GIAOChemical Shifts (ppm)Assigns carbon atoms within the molecular structure.
IRDFTVibrational Frequencies (cm⁻¹)Identifies functional groups and bond types.
UV-VisTD-DFTAbsorption Wavelengths (λ_max, nm)Characterizes electronic transitions and conjugation.

Computational Modeling of Reaction Mechanisms

Computational modeling is a fundamental tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

For any proposed reaction involving this compound, identifying the transition state (TS) is paramount. A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point on the lowest energy path between reactants and products. smu.edunih.gov

Computational algorithms, such as the Berny algorithm, are used to locate these TS structures on the potential energy surface. mdpi.com Once a TS is located and confirmed (by ensuring it has exactly one imaginary vibrational frequency corresponding to the reaction coordinate), its energy can be calculated. The activation energy, or energy barrier (ΔG‡), is the difference in Gibbs free energy between the transition state and the reactants. nih.govmdpi.com This barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

The following table outlines the typical data generated in the calculation of a reaction energy barrier.

Parameter Description Significance
E_reactantsEnergy of the optimized reactant molecules.Starting point for the energy profile.
E_TSEnergy of the localized transition state structure.The highest energy point along the reaction path.
E_productsEnergy of the optimized product molecules.Endpoint for the energy profile.
ΔG‡ (Activation Energy)E_TS - E_reactantsDetermines the kinetic feasibility and rate of the reaction.
ΔG_rxn (Reaction Energy)E_products - E_reactantsDetermines the thermodynamic favorability (exergonic or endergonic).

A reaction coordinate is a geometric parameter that changes during the conversion of a reactant into a product. An Intrinsic Reaction Coordinate (IRC) calculation is often performed after a transition state has been located. smu.edu This calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. This analysis confirms that the located TS indeed connects the desired reactants and products and provides a detailed visualization of the geometric changes (bond breaking and forming) that occur throughout the reaction. smu.edu

Reactions are typically run in a solvent, which can significantly influence reactivity. numberanalytics.comrsc.org Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's energy and geometry. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the reactant molecules. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction mechanism and energetics. nih.govrsc.org

Studies often show that the choice of solvent can alter reaction energy barriers by preferentially stabilizing or destabilizing the reactants, transition state, or products. researchgate.net

Reaction Coordinate Analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.comnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent box). imtm.czdovepress.com For this compound, an MD simulation could:

Explore Conformational Space: Identify the most stable conformations of the molecule by simulating its rotational and vibrational motions. This is particularly relevant for understanding the flexibility of the methylsulfanyl group.

Analyze Intermolecular Interactions: Simulate how multiple molecules of this compound interact with each other or with solvent molecules. This can reveal important information about hydrogen bonding patterns (involving the hydroxyl group and the pyridine nitrogen) and other non-covalent interactions that govern its physical properties in the condensed phase. dovepress.comacs.org

Analysis of MD trajectories can provide data on parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to characterize the structure of the surrounding solvent. dovepress.commdpi.com

Derivatization Strategies and Analogue Synthesis Based on the 5 Methylsulfanyl Pyridin 3 Ol Scaffold

Systematic Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient (π-deficient) aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution. The existing hydroxyl and methylsulfanyl groups further modulate this reactivity.

Exploration of Substituent Effects on Reactivity

The introduction of additional substituents onto the pyridine ring of 5-(methylsulfanyl)pyridin-3-ol can significantly alter its chemical properties and reactivity. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—and their position on the ring dictate the outcome of subsequent reactions. libretexts.org

Substituents affect both the reactivity of the ring, making it either more or less susceptible to attack than the unsubstituted scaffold, and the orientation of incoming reagents. libretexts.org An electron-donating group like an alkyl group would generally activate the ring towards electrophilic substitution, while an electron-withdrawing group like a nitro group would deactivate it. libretexts.orgrsc.org Conversely, EWGs facilitate nucleophilic aromatic substitution.

The interplay between the existing hydroxyl (a strong activating, ortho-, para-directing group in its phenolate (B1203915) form) and methylsulfanyl (a weak activating, ortho-, para-directing group) groups, and any newly introduced substituent, determines the regioselectivity of further functionalization. For instance, any substituent that has a positively polarized atom directly attached to the ring will generally direct incoming electrophiles to the meta position. libretexts.org

Table 1: Predicted Substituent Effects on the Pyridine Ring

Position of New Substituent (R) Example Substituent (R) Electronic Effect Predicted Impact on Electrophilic Aromatic Substitution Predicted Impact on Nucleophilic Aromatic Substitution
C2, C4, or C6 -CH₃ (Methyl) Electron-Donating (Inductive) Activation Deactivation
C2, C4, or C6 -OCH₃ (Methoxy) Electron-Donating (Resonance) Strong Activation Deactivation
C2, C4, or C6 -Cl (Chloro) Electron-Withdrawing (Inductive), Weakly Deactivating Deactivation Activation

Synthesis of Isomeric Derivatives

Synthetic strategies often involve the cyclocondensation of acyclic precursors or the functionalization of a pre-formed pyridine ring. researchgate.net For instance, a common route to substituted pyridines involves the reaction of 1,3-dicarbonyl compounds or their equivalents with an amine source. Modifying these building blocks allows for the controlled placement of substituents. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on halogenated pyridin-3-ol precursors provide a powerful method for introducing the methylsulfanyl group or other functionalities at specific positions. mdpi.com

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the C3 position is a key site for derivatization, behaving as a typical phenol (B47542). Its acidity and nucleophilicity allow for a wide range of transformations. solubilityofthings.com

Ether and Ester Derivatives Synthesis

The phenolic hydroxyl group can be readily converted into ether and ester derivatives through well-established synthetic protocols. These reactions are often used to modify the polarity, lipophilicity, and metabolic stability of the parent molecule.

Etherification: Ethers are typically synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. ambeed.comcymitquimica.com

Esterification: Esters can be formed by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. ambeed.comgoogle.com.qa

Table 2: Synthesis of Ether and Ester Derivatives

Derivative Type Reagent Base/Catalyst Typical Product
Ether Methyl iodide (CH₃I) K₂CO₃, NaH 3-Methoxy-5-(methylsulfanyl)pyridine
Ether Benzyl bromide (BnBr) K₂CO₃, NaH 3-(Benzyloxy)-5-(methylsulfanyl)pyridine
Ester Acetyl chloride (CH₃COCl) Pyridine, Et₃N 5-(Methylsulfanyl)pyridin-3-yl acetate
Ester Benzoyl chloride (PhCOCl) Pyridine, Et₃N 5-(Methylsulfanyl)pyridin-3-yl benzoate

| Sulfonate Ester | Methanesulfonyl chloride (MsCl) | Pyridine, Et₃N | 5-(Methylsulfanyl)pyridin-3-yl methanesulfonate (B1217627) |

Mitsunobu Reactions and Chiral Derivatization

The Mitsunobu reaction is a powerful method for converting alcohols into a variety of other functional groups, including esters and ethers, under mild conditions. The reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com

A key feature of the Mitsunobu reaction when applied to chiral secondary alcohols is the complete inversion of stereochemistry at the alcohol carbon. mdpi.comorgsyn.org While the this compound scaffold itself is achiral, the Mitsunobu reaction can be employed to couple it with a chiral alcohol, resulting in the formation of a chiral ether derivative. This process allows for the introduction of a stereocenter into the molecule. nih.gov

Furthermore, chiral derivatization can be achieved by reacting the hydroxyl group with a chiral derivatizing agent (CDA), such as a chiral carboxylic acid (e.g., Mosher's acid) or a chiral isocyanate. This process generates a mixture of diastereomers that can often be separated or distinguished using techniques like NMR spectroscopy or chiral HPLC. google.com This is a widely used strategy for determining the enantiomeric purity of chiral alcohols and amines.

Modifications and Transformations of the Methylsulfanyl Side Chain

The methylsulfanyl (-SMe) group is another site amenable to chemical modification, primarily through oxidation of the sulfur atom. The sulfur can exist in different oxidation states, leading to derivatives with distinct electronic and steric properties.

The sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. google.com These transformations significantly increase the polarity and hydrogen-bonding capacity of the molecule.

Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄), are commonly used to convert the sulfide to a sulfoxide, yielding 5-(methylsulfinyl)pyridin-3-ol.

Oxidation to Sulfone: The use of stronger oxidizing conditions or an excess of the oxidizing agent (e.g., two or more equivalents of m-CPBA or hydrogen peroxide) leads to the formation of the sulfone, 5-(methylsulfonyl)pyridin-3-ol. google.com The methylsulfonyl group is a strong electron-withdrawing group and can act as a good leaving group in nucleophilic aromatic substitution reactions. nih.gov

In some contexts, the methylsulfanyl group can also serve as a leaving group in nucleophilic substitution reactions, particularly when the pyridine ring is activated by other substituents. beilstein-journals.org

Table 3: Oxidation Products of the Methylsulfanyl Group

Target Product Reagent(s) Typical Conditions Product Name
Sulfoxide m-CPBA (1 equiv.) CH₂Cl₂, 0 °C to r.t. 5-(Methylsulfinyl)pyridin-3-ol
Sulfoxide NaIO₄ H₂O/MeOH, r.t. 5-(Methylsulfinyl)pyridin-3-ol
Sulfone m-CPBA (>2 equiv.) CH₂Cl₂, r.t. 5-(Methylsulfonyl)pyridin-3-ol

| Sulfone | H₂O₂ / Na₂WO₄ | AcOH, heat | 5-(Methylsulfonyl)pyridin-3-ol |

Elongation and Diversification of the Alkyl Thioether Moiety

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Unit

Fusing a new ring system onto the this compound scaffold generates rigid, planar structures with distinct chemical properties. These fused systems often exhibit enhanced biological activity due to their constrained conformation and extended π-systems. Common strategies involve intramolecular cyclization or intermolecular condensation reactions that utilize the existing functional groups on the pyridine ring.

Key Fused Systems and Synthetic Routes:

Imidazo[1,5-a]pyridines: These fused systems can be synthesized from precursors derived from the pyridine scaffold. One established method involves the reaction of a 2-aminomethylpyridine derivative with reagents like thiophosgene (B130339) to construct the imidazole (B134444) ring. lew.ro A key intermediate, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, has been used to generate imidazo[1,5-a]pyridine-3(2H)-thione derivatives, demonstrating a viable route from a substituted pyridine to a fused, sulfur-containing heterocycle. lew.roresearchgate.net The synthesis of chiral imidazo[1,5-a]pyridinium salts containing thioether-functionalized side chains has also been accomplished through alkylation and subsequent POCl₃-promoted cyclization. researchgate.net

Thieno[3,2-b]pyridines: This isomeric system, where a thiophene (B33073) ring is fused across the 2- and 3-positions of the pyridine, is of significant interest. nih.gov Synthesis can be achieved through various cyclization strategies. One approach involves the electrophilic cyclization of a 3-(arylethynyl)-2-(alkylthio)pyridine, where the sulfur atom of the thioether attacks the alkyne to form the thiophene ring. researchgate.net Another route involves palladium-catalyzed cross-coupling reactions to build the necessary functionality before a final cyclization step. researchgate.net

Furo[2,3-c]pyridines: Analogous to the thieno-fused systems, furo[2,3-c]pyridines can be constructed from a 3-hydroxypyridine (B118123) precursor. A reported synthesis involved the iodination of 2-chloro-3-hydroxypyridine, followed by a Sonogashira coupling with a protected acetylene. The subsequent copper-catalyzed cyclization efficiently formed the furan (B31954) ring fused to the pyridine core. acs.org This strategy could be adapted to the this compound scaffold to generate novel furo-fused derivatives.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-Sulfanylpyridin-3-ol
5-(Ethylsulfanyl)pyridin-3-ol
5-(Isopropylsulfanyl)pyridin-3-ol
5-(Cyclohexylsulfanyl)pyridin-3-ol
5-(Benzylsulfanyl)pyridin-3-ol
5-(Adamantyl-1-ylsulfanyl)pyridin-3-ol
Ethyl 2-((5-hydroxypyridin-3-yl)sulfanyl)acetate
2-((5-Hydroxypyridin-3-yl)sulfanyl)acetamide
2-((5-Hydroxypyridin-3-yl)sulfanyl)ethanol
3-((Furan-2-ylmethyl)sulfanyl)pyridin-5-ol
Imidazo[1,5-a]pyridine-3(2H)-thione
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
Thieno[3,2-b]pyridine
3-(Arylethynyl)-2-(alkylthio)pyridine
Furo[2,3-c]pyridine

Applications of 5 Methylsulfanyl Pyridin 3 Ol As a Versatile Synthetic Building Block

Construction of Complex Pyridine-Containing Architectures

The trifunctional nature of 5-(Methylsulfanyl)pyridin-3-ol provides multiple pathways for elaboration into more complex structures. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a better leaving group for substitution reactions. The methylsulfanyl group is susceptible to oxidation, yielding sulfoxides and sulfones, which can then act as leaving groups in nucleophilic substitution reactions or participate in elimination reactions. The pyridine (B92270) nitrogen offers a site for coordination, alkylation, or N-oxide formation, further modulating the ring's reactivity.

Synthesis of Multi-ring Systems

The functional groups of this compound are ideal anchor points for annelation reactions, leading to the formation of fused heterocyclic systems. General strategies applicable to functionalized pyridines can be employed to build multi-ring architectures from this precursor.

For instance, the synthesis of thieno[2,3-b]pyridines often involves the reaction of a functionalized pyridine with a sulfur-containing reagent. researchgate.net By first halogenating the pyridine ring of this compound and then employing transition metal-catalyzed cross-coupling reactions, it is possible to introduce side chains that can subsequently cyclize to form an adjacent thiophene (B33073) ring.

Similarly, pyrazolo[3,4-b]pyridines can be constructed by forming a pyrazole (B372694) ring fused to the pyridine core. cdnsciencepub.com A common method involves the reaction of a hydrazine (B178648) with a pyridine derivative containing 1,3-dicarbonyl or equivalent functionality. The hydroxyl and methylsulfanyl groups on this compound can be chemically modified to install the necessary precursors for such cyclizations. For example, the hydroxyl group can direct ortho-lithiation, followed by reaction with an electrophile to build a side chain suitable for condensation with hydrazine.

A Biginelli-like reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be adapted for creating fused pyrimidine (B1678525) rings. rsc.org This approach has been used to access complex systems like 7-ethoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano evitachem.comnih.govresearchgate.nettriazolo[1,5-c] evitachem.comvulcanchem.comorganic-chemistry.orgbenzoxadiazocines from substituted pyridine precursors. iucr.org

Table 1: Representative Strategies for Multi-ring System Synthesis from Pyridine Precursors

Target Ring SystemGeneral Synthetic ApproachPotential Role of this compound
Thieno[2,3-b]pyridineCyclization of substituted pyridines with sulfur reagents.Precursor for introducing side chains via functional group manipulation for subsequent cyclization. researchgate.net
Pyrazolo[3,4-b]pyridineAnnulation of a pyrazole ring onto a pyridine core. cdnsciencepub.comFunctional groups can be modified to install precursors for condensation with hydrazines.
Pyrimido[4,5-d]pyrimidineBiginelli-type multicomponent reactions. rsc.orgCan be modified to participate as the pyridine component in condensation reactions.

Preparation of Polyfunctionalized Pyridines

Beyond its intrinsic functionality, this compound is an excellent starting material for creating pyridines with multiple, diverse substituents. The existing groups can be used as handles to introduce new functionalities with high regioselectivity.

The hydroxyl group can be readily converted to an ether or ester, or transformed into a triflate, a superior leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-3 position. The methylsulfanyl group can be oxidized to a sulfone, which can then be displaced by nucleophiles to introduce new substituents at the C-5 position.

Furthermore, direct C-H functionalization is a powerful tool for adding complexity. While the existing electron-donating groups might complicate regioselectivity, N-oxide formation can direct metalation to the C-2 or C-6 positions, enabling the introduction of additional substituents. organic-chemistry.org

Table 2: Functional Group Transformations for Polyfunctionalization

Functional GroupReactionReagents/ConditionsResulting Functionality
3-HydroxylO-AlkylationAlkyl halide, BaseEther
3-HydroxylTriflationTriflic anhydride, PyridineO-Triflate (for cross-coupling)
5-MethylsulfanylOxidationm-CPBA, H₂O₂Sulfoxide (B87167), Sulfone
Pyridine RingN-Oxide Formationm-CPBAN-Oxide (activates C2/C6)
Halogenated PyridineSuzuki CouplingArylboronic acid, Pd catalyst, Base. vulcanchem.comAryl substituent

Role in the Synthesis of Advanced Organic Materials

The unique combination of a polar, hydrogen-bonding capable pyridinol core and a modifiable sulfur-containing group allows this compound to serve as a key intermediate in the synthesis of specialized organic materials. Its utility lies in its capacity to be incorporated into larger molecular structures designed for specific functions.

Precursor for Polymerizable Monomers

Polymers containing heterocyclic units in their backbone or as pendant groups often exhibit unique thermal, optical, and electronic properties. This compound can be readily converted into a polymerizable monomer.

The most direct approach involves the derivatization of the hydroxyl group. For example, esterification with acryloyl chloride or methacryloyl chloride would yield a vinyl monomer suitable for free-radical polymerization. This would produce a polymer with pendant 5-(methylsulfanyl)pyridine units. Such polymers could find applications as functional coatings or specialty resins.

Alternatively, the hydroxyl group allows this compound to act as an initiator for ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) or epoxides like ethylene (B1197577) oxide. acs.org This would result in the formation of block copolymers where a polyester (B1180765) or polyether chain is attached to the pyridinol moiety.

Table 3: Pathways to Polymerizable Monomers

Polymerization TypeSynthetic Modification of this compoundResulting Monomer/Initiator
Free-Radical PolymerizationEsterification with (meth)acryloyl chloride5-(Methylsulfanyl)pyridin-3-yl (meth)acrylate
Ring-Opening PolymerizationNo modification neededCan act as an alcohol initiator for ROP of epoxides or lactones. acs.org
PolycondensationConversion to a diol or dicarboxylic acid derivativeCan be a component in polyester or polyamide synthesis. acs.org

Intermediate for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures. The features of this compound make it an excellent candidate for integration into supramolecular systems.

The pyridine nitrogen is a Lewis basic site capable of coordinating to metal ions, forming metallo-supramolecular assemblies. acs.org The hydroxyl group is a hydrogen bond donor and acceptor, enabling the formation of predictable, hydrogen-bonded networks. By modifying the molecule, for instance, by attaching two such units via a flexible linker, one could synthesize macrocyclic ligands capable of encapsulating guest molecules. acs.org The combination of hydrogen bonding and π-π stacking, facilitated by the aromatic pyridine ring, can direct the self-assembly of these molecules into complex, functional architectures in both solution and the solid state. acs.org

Integration into Ligand Design for Catalytic Applications

The development of new ligands is crucial for advancing the field of homogeneous catalysis. This compound provides a versatile scaffold for the synthesis of novel ligands, particularly for transition metal catalysts.

The pyridine nitrogen is a primary binding site for metal ions. The presence of the hydroxyl and methylsulfanyl groups in a 3,5-relationship offers the potential for creating bidentate or tridentate ligands through further synthetic modification. For example, reaction at the hydroxyl group can be used to introduce another donor arm, such as a phosphine (B1218219) or another N-heterocycle.

A common strategy is the synthesis of Schiff base ligands, which can be achieved by first introducing an aldehyde group onto the pyridine ring (e.g., at the C-6 position via a Vilsmeier-Haack type reaction after suitable protection/activation) and then condensing it with a primary amine. This would create a multidentate ligand where the pyridine nitrogen, the imine nitrogen, and the sulfur or oxygen atom could all coordinate to a metal center. researchgate.net Such multidentate ligands are valuable in a wide range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation. researchgate.netbeilstein-journals.org The focus remains on the synthetic utility of the parent compound to access these ligand structures, rather than the catalytic performance of the resulting complexes.

Development of Chiral Ligands

The development of chiral ligands is paramount in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. While the direct application of this compound in the synthesis of chiral ligands is not extensively documented in publicly available research, its structural motifs suggest a high potential for such applications. The hydroxyl and methylsulfanyl groups can serve as handles for the introduction of chiral auxiliaries or for the construction of bidentate or tridentate ligands.

Future research may explore the derivatization of the hydroxyl group with chiral epoxides or the stereoselective oxidation of the sulfur atom to a sulfoxide, thereby introducing a chiral center. The resulting chiral pyridine derivatives could then be evaluated for their efficacy in a variety of metal-catalyzed asymmetric transformations.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, owing to their strong sigma-donating properties and steric tuneability. The synthesis of NHC precursors, typically imidazolium (B1220033) or other azolium salts, is a critical step in the development of new catalytic systems.

Currently, there is a lack of specific literature detailing the use of this compound as a direct precursor for NHC ligands. However, its pyridine nitrogen and adjacent carbons could theoretically be incorporated into a fused heterocyclic system, such as an imidazo[1,5-a]pyridinium salt, which are known NHC precursors. The methylsulfanyl group could remain as a functional handle for further modification or to influence the electronic properties of the resulting NHC ligand.

Exploration in New Reaction Methodology Development

The unique electronic and structural characteristics of this compound make it an interesting candidate for the development of novel reaction methodologies, including cascade and multi-component reactions.

Substrate for Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. The diverse functional groups of this compound present opportunities for its use as a substrate in such processes.

For instance, a hypothetical cascade reaction could involve an initial reaction at the hydroxyl group, followed by a cyclization involving the pyridine ring and the methylsulfanyl group. While specific examples utilizing this compound in cascade reactions are not yet reported in the literature, its potential as a substrate for developing new and efficient synthetic routes to complex heterocyclic systems remains an area ripe for exploration.

Component in Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a one-pot reaction to form a single product, incorporating all or most of the atoms of the reactants. The efficiency and atom economy of MCRs make them highly desirable in modern organic synthesis.

The functional groups of this compound could allow it to act as a versatile component in various MCRs. For example, the hydroxyl group could participate in reactions such as the Ugi or Passerini reactions, while the pyridine nitrogen could be involved in the formation of new heterocyclic rings. As with its other potential applications, the specific use of this compound in multi-component reactions is an area that awaits investigation by the scientific community.

Mechanistic Organic Chemistry Studies Involving 5 Methylsulfanyl Pyridin 3 Ol

Detailed Kinetic Studies of Key Transformation Reactions

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step and the composition of the transition state.

Rate Law Determination

The rate law for a reaction involving 5-(Methylsulfanyl)pyridin-3-OL would be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. nih.govchemrxiv.orgrsc.orggoogle.com For a hypothetical reaction where this compound reacts with a reagent 'B' to form a product 'P', the rate law would be expressed as:

Rate = k[this compound]x[B]y

The exponents 'x' and 'y' represent the order of the reaction with respect to each reactant.

Hypothetical Data for Rate Law Determination:

Experiment [this compound] (mol/L) [B] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.5 x 10-5
2 0.20 0.10 3.0 x 10-5

From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating the reaction is first order with respect to it (x=1). Doubling the concentration of B quadruples the rate, suggesting the reaction is second order with respect to B (y=2). Thus, the hypothetical rate law would be: Rate = k[this compound][B]2.

Activation Parameter Analysis (Activation Energy, Enthalpy, Entropy)

Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are determined by studying the effect of temperature on the reaction rate constant (k). These parameters provide information about the energy barrier of the reaction and the degree of order in the transition state. researchgate.net

Hypothetical Activation Parameters for a Transformation of this compound:

Parameter Hypothetical Value
Activation Energy (Ea) 75 kJ/mol
Enthalpy of Activation (ΔH‡) 72 kJ/mol

A positive ΔH‡ indicates that energy is required to reach the transition state. The sign and magnitude of ΔS‡ provide clues about the molecularity and geometry of the transition state.

Isotopic Labeling Experiments for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. nih.govchemrxiv.orgrepec.orgchemrxiv.orgnih.gov

Deuterium (B1214612) Labeling Studies

Replacing specific hydrogen atoms with deuterium (D) can help identify which C-H bonds are broken in the rate-determining step through the kinetic isotope effect (KIE).

Isotopic Tracing with 13C, 15N, or 18O

The use of heavier isotopes of carbon, nitrogen, or oxygen can help to map the rearrangement of the molecular skeleton during a reaction. The positions of these labels in the product molecule can be determined using techniques like mass spectrometry or NMR spectroscopy.

Hypothetical Isotopic Labeling Study:

Labeled Reactant Expected Product Mechanistic Insight
5-(Methylsulfanyl)pyridin-3-18OL Product with 18O retained Indicates the C-O bond is not cleaved during the reaction.

Identification and Characterization of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides strong evidence for a particular reaction pathway. Techniques such as low-temperature NMR, EPR spectroscopy (for radical intermediates), and trapping experiments with specific reagents are employed for this purpose. While general strategies for studying pyridine (B92270) reaction intermediates exist, google.comacs.orgchemrxiv.orgnih.gov no specific intermediates have been reported for reactions of this compound.

Spectroscopic Detection of Transient Species

The study of short-lived intermediates is fundamental to elucidating reaction mechanisms. Techniques such as flash photolysis, nanosecond transient absorption spectroscopy, and electron spin resonance (ESR) spectroscopy are employed to detect and characterize these species. In reactions involving this compound, several types of transient species can be anticipated based on the reactivity of analogous compounds.

For instance, in radical-mediated reactions, such as antioxidant processes, the formation of a phenoxyl radical is a key step. nih.gov The abstraction of the hydrogen atom from the hydroxyl group of this compound by a radical initiator would generate a pyridin-3-oxyl radical. This species can be detected by ESR spectroscopy, which would reveal a characteristic g-value and hyperfine coupling constants arising from the interaction of the unpaired electron with the nitrogen nucleus and protons on the pyridine ring.

In electrophilic substitution reactions, the formation of a Wheland intermediate (a resonance-stabilized carbocation) is expected. Protonation or reaction with an electrophile at the pyridine ring positions ortho or para to the hydroxyl group would generate a cationic sigma complex. Time-resolved UV-Vis spectroscopy can monitor the formation and decay of such intermediates, which typically exhibit strong absorption at different wavelengths compared to the starting material. For example, the protonation of the pyridine nitrogen can be observed by changes in the UV-Vis spectrum. nih.gov

Below is a table summarizing the expected spectroscopic characteristics of potential transient species derived from this compound, based on data from analogous compounds.

Transient Species Generation Method Detection Technique Expected Spectroscopic Signature
Pyridin-3-oxyl RadicalReaction with a radical initiator (e.g., DPPH)ESR Spectroscopyg-value ~2.004; Hyperfine coupling to ¹⁴N and ring protons.
Cationic Sigma ComplexReaction with a strong electrophile (e.g., Br₂)Transient UV-Vis SpectroscopyBathochromic shift in absorption maximum compared to the parent compound.
Pyridinium (B92312) CationReaction in strong acidic mediaNMR SpectroscopyDownfield shift of aromatic protons due to increased deshielding.

Isolation and Structural Analysis of Stable Intermediates

While many intermediates are transient, some reactions may proceed through more stable, isolable species. The isolation and structural characterization of such intermediates provide invaluable, direct evidence for a proposed reaction mechanism. Techniques like X-ray crystallography and multi-dimensional NMR spectroscopy are definitive for structure elucidation.

In the context of this compound, reactions could be designed to trap intermediates. For example, in a multi-step synthesis, a stable penultimate product can be isolated and its structure confirmed before proceeding to the final step. acs.org A common strategy involves the use of protecting groups. The hydroxyl group could be protected, for instance, as a silyl (B83357) ether, allowing for selective reactions at other positions of the molecule. The resulting protected intermediate is typically stable and can be fully characterized.

Another possibility is the formation of stable metal complexes. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal center. These organometallic complexes are often crystalline and can be analyzed by X-ray diffraction, providing precise information about bond lengths and angles in the coordinated state. researchgate.net

The table below presents plausible stable intermediates that could be formed and isolated during the chemical transformation of this compound.

Intermediate Type Reaction Context Method of Structural Analysis Key Structural Features
O-Silyl Protected PyridineMulti-step synthesis involving protection¹H NMR, ¹³C NMR, Mass SpectrometryPresence of silyl group signals in NMR; molecular ion peak corresponding to the protected compound.
Metal-Coordinated ComplexReaction with a transition metal salt (e.g., Pd(OAc)₂)X-ray CrystallographyDefined coordination geometry (e.g., square planar, tetrahedral); specific M-N and M-O bond lengths. researchgate.net
Dihydropyridine DerivativeReduction of the pyridine ring¹H NMR, ¹³C NMRAppearance of sp³-hybridized carbon signals and upfield-shifted proton signals corresponding to the saturated portion of the ring. mdpi.com

Analysis of Substituent Effects on Reactivity (Hammett Plot Analysis)

The Hammett equation, log(k/k₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org By plotting the logarithm of the relative reaction rate (k/k₀) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the nature of the transition state.

For reactions involving this compound, a Hammett analysis could be performed by synthesizing a series of derivatives with different substituents at positions 2, 4, or 6 of the pyridine ring and measuring their reaction rates under identical conditions.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state (e.g., nucleophilic aromatic substitution).

A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state (e.g., electrophilic aromatic substitution).

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. While no specific Hammett study on this compound is available, data from related pyridinol and phenol (B47542) systems can provide an estimate. For example, in the oxidation of substituted phenols, the reaction constant ρ is typically negative, as electron-donating groups stabilize the resulting phenoxyl radical. nih.gov

The table below illustrates a hypothetical Hammett analysis for an electrophilic bromination reaction at the C-4 position of a series of 6-substituted 5-(methylsulfanyl)pyridin-3-ols. The σₚ values for the substituents are standard, and the log(k/k₀) values are illustrative to demonstrate the trend for a reaction with a negative ρ value.

Substituent (at C-6) Hammett Constant (σₚ) Hypothetical log(k/k₀)
-H0.000.00
-CH₃-0.170.45
-OCH₃-0.270.70
-Cl0.23-0.60
-NO₂0.78-2.00

A plot of this data would yield a negative slope (ρ < 0), confirming that electron-donating groups accelerate the electrophilic substitution by stabilizing the positively charged Wheland intermediate.

Advanced Characterization Techniques for Reaction Products Derived from 5 Methylsulfanyl Pyridin 3 Ol

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Derivatives

When reactions involving 5-(Methylsulfanyl)pyridin-3-OL lead to the formation of chiral centers, determining the absolute configuration of the resulting enantiomers is crucial. Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides essential information for this purpose. researchgate.netcas.cz These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. pace.edu

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for assigning the absolute configuration of chiral compounds, particularly those containing chromophores like the pyridine (B92270) ring. mdpi.comfrontiersin.org For chiral derivatives of this compound, the pyridine and potentially modified side chains would act as chromophores. The experimental ECD spectrum of a purified enantiomer is compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). mdpi.com A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S). For example, studies on chiral sulfoxides containing pyridine and benzimidazole (B57391) rings have successfully used ECD to assign the stereochemistry at the sulfur atom by correlating experimental spectra with theoretical calculations. mdpi.com The electronic transitions responsible for the observed Cotton effects can be assigned to specific molecular orbitals, providing deep insight into the molecule's electronic structure. mdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance with the wavelength of light. researchgate.netkud.ac.in It is a complementary technique to ECD and can be particularly useful for assigning the absolute configuration of rigid chiral molecules. researchgate.netacs.org The comparison of an experimental ORD curve with one predicted by ab initio or DFT calculations can provide a reliable assignment of the absolute configuration. researchgate.netacs.orgmdpi.com This method is advantageous because it often requires comparing the trend of the curve across multiple wavelengths rather than relying on a single rotation value, which can sometimes be misleading. acs.org For a hypothetical chiral derivative of this compound, one would measure the optical rotation at several wavelengths and compare this dispersion curve to the one calculated for a specific enantiomer. mdpi.com

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
TechniqueParameterHypothetical Experimental ValueCalculated Value for (S)-enantiomerConclusion
ECDCotton Effect at ~270 nmPositivePositiveThe experimental data matches the calculated data for the (S)-enantiomer, allowing for the assignment of the absolute configuration as S.
ORD[α] at 589 nm (D-line)+45.5+48.2

High-Throughput Analytical Methodologies for Reaction Monitoring and Product Screening

The development of derivatives from this compound can involve exploring numerous reaction conditions, catalysts, and substrates. High-Throughput Screening (HTS) and High-Throughput Experimentation (HTE) are essential for accelerating this process. bmglabtech.comacs.org These methodologies use robotics, automation, and miniaturization to perform a large number of experiments in parallel, significantly reducing the time and resources required for optimization and discovery. bmglabtech.compressbooks.pub

Reaction Monitoring and Optimization: HTS platforms enable the rapid screening of thousands of unique reaction conditions. nih.gov For reactions like nucleophilic aromatic substitution or cross-coupling on the pyridine ring of this compound, HTE can be used to quickly identify optimal catalysts, solvents, and temperatures. acs.orgresearchgate.net Reactions are typically carried out in microtiter plates (e.g., 96- or 384-well plates), and the outcomes are analyzed using rapid techniques. pressbooks.pubthermofisher.com Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is one such technique that allows for the analysis of reaction mixtures directly from the plates in seconds, without the need for sample workup or chromatography. nih.gov This provides immediate feedback on product formation and byproduct distribution, facilitating rapid optimization. waters.com

Product Screening: Once libraries of derivatives are synthesized, HTS is employed to screen them for desired biological or material properties. nih.govscribd.com For instance, if the goal is to develop new drug candidates, large libraries of compounds can be automatically tested for activity against a specific biological target. bmglabtech.com The process involves automated liquid handling, plate readers for signal detection (e.g., fluorescence, absorbance, or luminescence), and sophisticated data analysis software. bmglabtech.com This unified approach, combining on-chip synthesis with analytical and biological screening, streamlines the entire discovery pipeline. nih.gov

Table 2: Example of a High-Throughput Screening Workflow for a Suzuki Coupling Reaction on a Halogenated this compound Derivative
StepDescriptionInstrumentation/TechniqueThroughput
1. Reaction SetupDispensing of reactants, catalysts, and solvents into a 384-well plate.Automated liquid handler under inert atmosphere.384 reactions in parallel.
2. IncubationHeating the reaction plate at a controlled temperature.Robotic plate incubator.Simultaneous for all wells.
3. AnalysisRapid analysis of each reaction well for product formation.DESI-MS or UPLC-MS.~3-5 seconds per well (DESI-MS). nih.gov
4. Data ProcessingAutomated analysis of raw data to generate heat maps of product yield vs. reaction conditions.Custom software.Minutes for the entire plate.

Cryo-electron Microscopy for Supramolecular Structures and Self-assemblies (if applicable)

Derivatives of this compound, particularly those designed with specific intermolecular interaction motifs (e.g., hydrogen bonding, π-π stacking), may exhibit self-assembly into larger, ordered supramolecular structures like nanofibers, nanosheets, or gels. researchgate.netacs.org Cryo-electron microscopy (cryo-EM) is a revolutionary technique for visualizing such assemblies in their native, hydrated state at near-atomic resolution. gatan.comrsc.orgrsc.org

Atomic Force Microscopy (AFM) for Surface Characterization of Deposited Films (if applicable to materials)

When derivatives of this compound are developed for applications in electronics or as functional coatings, they are often deposited as thin films onto a substrate. Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of these films at the nanoscale. measurlabs.comicmab.es AFM works by scanning a sharp tip attached to a cantilever across the sample surface, providing a three-dimensional topographic map with very high resolution. spectraresearch.com

Topographical Analysis: AFM can precisely measure key surface parameters such as roughness, grain size, and the presence of defects like pores or cracks. spectraresearch.commdpi.com This is critical because the surface morphology of a thin film can significantly impact its performance, for example, in an organic electronic device. researchgate.net The technique can be operated in different modes, such as contact or tapping mode, to accommodate both hard and soft materials without causing damage. measurlabs.com Studies on thin films of pyridine-based polymers have used AFM to visualize their nanostructured surfaces and quantify roughness. mdpi.comresearchgate.net

Functional Property Mapping: Beyond topography, advanced AFM modes can map various physical properties across the surface. icmab.es For instance, Conductive AFM (C-AFM) can simultaneously measure topography and local electrical conductivity, making it possible to identify conducting and non-conducting domains within a film of a semi-conducting derivative. rsc.orgnih.gov Other modes can probe mechanical properties (e.g., elasticity, adhesion) or piezoelectric response, providing a comprehensive understanding of the film's functional landscape at the nanoscale. icmab.esaip.org

Table 3: Common AFM Characterization Parameters for a Hypothetical Thin Film of a this compound Derivative
AFM ModeParameter MeasuredTypical ApplicationExample Finding
Tapping ModeTopography, Surface Roughness (RMS)General surface morphology analysis.An RMS roughness of 4.2 nm with grain sizes below 100 nm. mdpi.com
Conductive AFM (C-AFM)Local Current / ConductivityCharacterizing organic semiconductors.Mapping of conductive pathways in a polymer blend. rsc.org
Force SpectroscopyAdhesion (Pull-off Force)Assessing interfacial properties in multilayer devices.Quantifying adhesion energy between the film and substrate. aip.org

Q & A

Q. Methodological Insight :

  • Reactivity Analysis : The hydroxyl group participates in tautomerization (pyridinol ↔ pyridone), affecting solubility and coordination chemistry. The -SMe group can undergo oxidation to sulfoxide/sulfone derivatives, altering electronic properties. Use DFT calculations or UV-Vis spectroscopy to monitor tautomeric equilibria .
  • Structural Confirmation : Employ 1H^1H/13C^{13}C-NMR to distinguish between tautomers and LC-MS to track oxidative modifications .

Basic: What synthetic routes are commonly used to prepare this compound derivatives?

Q. Primary Methods :

  • Nucleophilic Substitution : React 5-halopyridin-3-ol derivatives with methylthiolate (e.g., NaSMe) under inert conditions.
  • Thiolation : Use Lawesson’s reagent or SS-methylisothiourea to introduce the -SMe group into pyridinol precursors.

Q. Methodological Considerations :

  • Regioselectivity : Control reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or MeOH) to minimize side products. Monitor via TLC or HPLC .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .

Basic: How can researchers characterize the physicochemical properties of this compound?

Q. Key Parameters :

PropertyValue/TechniqueReference
Molecular Weight157.22 g/mol
SolubilitySoluble in polar solvents (e.g., MeOH, DMSO)
StabilitySensitive to light/oxidants; store at –20°C under argon

Q. Methodological Tools :

  • Thermal Analysis : DSC/TGA to assess melting/decomposition points.
  • Spectroscopy : IR for -OH/-SMe stretching modes; 1H^1H-NMR for aromatic proton environments .

Advanced: How can synthesis of this compound derivatives be optimized for high yield and purity?

Q. Critical Variables :

  • Reagent Stoichiometry : Use a 1.1–1.2 molar excess of methylthiolating agents to drive completion.
  • Catalysis : Add KI or phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Workup : Quench unreacted thiols with iodoacetamide to prevent disulfide formation.

Q. Data Contradiction Analysis :

  • Yield Discrepancies : Lower yields in polar aprotic solvents (e.g., DMF) may arise from competing hydrolysis. Validate solvent choice via kinetic studies .

Advanced: What in vitro assays are suitable for evaluating the antitumor potential of this compound analogs?

Q. Protocol Design :

  • Cell Viability : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination (48–72 hr exposure).
  • Mechanistic Studies :
    • Apoptosis: Annexin V/PI staining via flow cytometry.
    • ROS Induction: DCFH-DA fluorescence assay.

Q. Biological Data Interpretation :

  • Compare dose-response curves between analogs to identify structure-activity trends (e.g., -SMe vs. -SO2_2Me substituents) .

Advanced: How can researchers address stability challenges during storage and handling of this compound?

Q. Mitigation Strategies :

  • Oxidative Degradation : Store under inert gas (N2_2/Ar) with antioxidants (e.g., BHT).
  • Light Sensitivity : Use amber vials and conduct experiments under low-light conditions.

Q. Analytical Validation :

  • Monitor degradation via stability-indicating HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced: What computational approaches are used to model the electronic properties of this compound?

Q. Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO/LUMO energies and electrostatic potential surfaces.
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize analogs for synthesis .

Q. Data Interpretation :

  • Correlate computed electron density with experimental NMR chemical shifts to validate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.